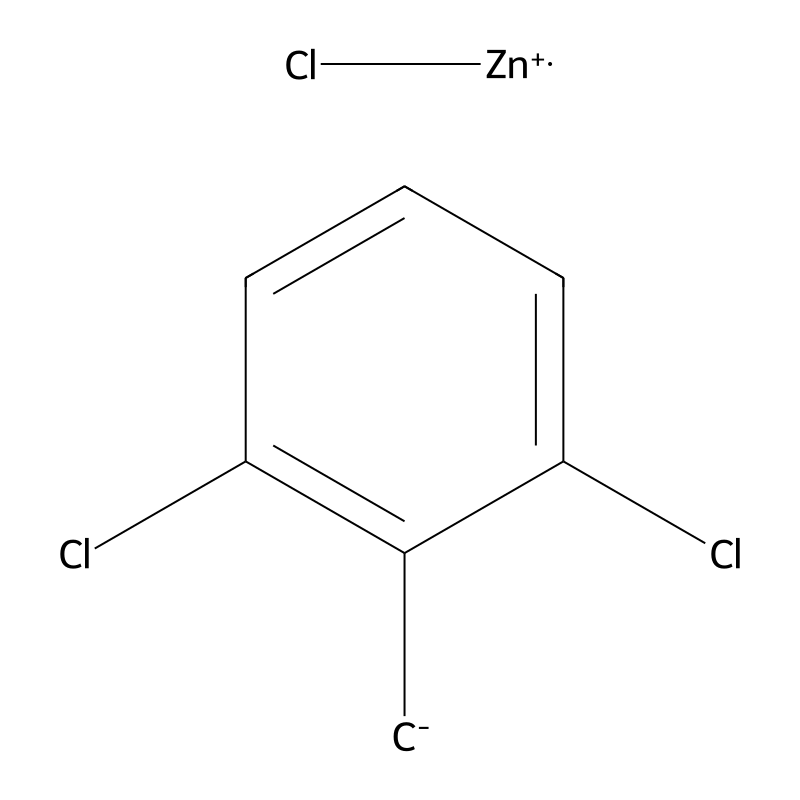

2,6-Dichlorobenzylzinc chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,6-Dichlorobenzylzinc chloride (CAS 307531-80-2) is a specialized benzylic organozinc reagent typically supplied as a 0.5 M solution in tetrahydrofuran (THF). It serves as a chemoselective nucleophilic building block for introducing the sterically hindered 2,6-dichlorobenzyl moiety via transition-metal-catalyzed cross-coupling (e.g., Negishi coupling) and acylation reactions. Unlike its more reactive magnesium or lithium counterparts, this zincate exhibits broader functional group tolerance, making it a critical precursor for the late-stage functionalization of complex active pharmaceutical ingredients (APIs) and agrochemicals where the preservation of electrophilic moieties is required [1].

Substituting 2,6-dichlorobenzylzinc chloride with 2,6-dichlorobenzylmagnesium chloride (Grignard) or 2,6-dichlorobenzylboronic acid introduces severe process liabilities. The Grignard analog is highly nucleophilic and readily attacks sensitive functional groups such as esters, nitriles, and ketones, leading to over-addition byproducts and diminished yields. Furthermore, the generation of 2,6-dichlorobenzyl Grignard reagents is notorious for Wurtz-type homocoupling due to the steric bulk of the ortho-chloro substituents. Conversely, while Suzuki-Miyaura coupling with benzylic boronic acids is a common alternative, these boronic acids are highly susceptible to protodeboronation and require basic conditions that can degrade base-sensitive substrates. Procuring the pre-formed organozinc reagent bypasses hazardous in-situ metalation and ensures targeted chemoselectivity under mild, base-free cross-coupling conditions[1].

Chemoselective Acylation Without Over-Addition

When synthesizing functionalized ketones, 2,6-dichlorobenzylzinc chloride demonstrates higher chemoselectivity compared to its Grignard counterpart. In transition-metal-catalyzed (e.g., Fe or Pd) reactions with acid chlorides, benzylic zinc reagents smoothly yield the corresponding ketones without subsequent nucleophilic attack on the product. In contrast, benzylic magnesium reagents frequently undergo over-addition to form tertiary alcohols, reducing target ketone yields by up to 40-50% depending on the substrate. The use of the zinc reagent ensures high-yielding mono-acylation [1].

| Evidence Dimension | Product distribution in acylation of acid chlorides |

| Target Compound Data | Exclusive formation of ketone (no over-addition) |

| Comparator Or Baseline | 2,6-Dichlorobenzylmagnesium chloride (prone to tertiary alcohol formation) |

| Quantified Difference | Prevention of up to 40-50% over-addition byproduct formation |

| Conditions | Transition-metal catalyzed reaction with acid chlorides in THF at room temperature |

Eliminating over-addition byproducts simplifies downstream purification and maximizes the yield of high-value ketone intermediates.

Mitigation of Homocoupling During Reagent Preparation

The synthesis of sterically hindered benzylic nucleophiles from 2,6-dichlorobenzyl halides via magnesium insertion often results in significant Wurtz-type homocoupling, consuming 15-30% of the starting material to form 1,2-bis(2,6-dichlorophenyl)ethane. Procuring pre-formed 2,6-dichlorobenzylzinc chloride bypasses this inefficient initiation step, providing a standardized >95% active nucleophile titer for immediate use in cross-coupling[1].

| Evidence Dimension | Active nucleophile purity / Homocoupling byproduct |

| Target Compound Data | Pre-formed solution with minimal homocoupling (<5%) |

| Comparator Or Baseline | In-situ Grignard formation from 2,6-dichlorobenzyl chloride (15-30% homocoupling) |

| Quantified Difference | 10-25% higher active reagent availability |

| Conditions | Standard metal insertion into benzylic halides |

Using the pre-formed zinc reagent prevents the loss of expensive precursors to homocoupling and ensures reproducible stoichiometry in critical coupling steps.

Compatibility with Base-Sensitive Substrates in Cross-Coupling

For the introduction of the 2,6-dichlorobenzyl group, Negishi coupling using 2,6-dichlorobenzylzinc chloride offers a distinct process advantage over Suzuki coupling with 2,6-dichlorobenzylboronic acid. Benzylic boronic acids are prone to protodeboronation (yielding 1,3-dichlorobenzene) and require aqueous basic conditions (e.g., K2CO3 or Cs2CO3) for activation. The zinc reagent couples efficiently under neutral, base-free conditions, avoiding base-catalyzed degradation of sensitive substrates and eliminating protodeboronation-related yield losses [1].

| Evidence Dimension | Coupling efficiency with base-sensitive electrophiles |

| Target Compound Data | High coupling yield under neutral conditions |

| Comparator Or Baseline | 2,6-Dichlorobenzylboronic acid (requires base, prone to protodeboronation) |

| Quantified Difference | Elimination of base-catalyzed side reactions and protodeboronation |

| Conditions | Pd-catalyzed cross-coupling in THF |

Procuring the zinc reagent is essential when the electrophilic coupling partner contains base-sensitive functional groups that would degrade under Suzuki conditions.

Late-Stage Functionalization of Complex APIs

Utilizing the functional group tolerance of 2,6-dichlorobenzylzinc chloride to introduce the 2,6-dichlorobenzyl pharmacophore into advanced pharmaceutical intermediates containing esters, nitriles, or ketones without requiring protecting group chemistry [1].

Synthesis of Sterically Hindered Aryl Ketones

Employing transition-metal-catalyzed acylation of the zinc reagent with acid chlorides to produce 2,6-dichlorobenzyl ketones, avoiding the over-addition issues inherent to Grignard reagents [1].

Base-Free Cross-Coupling for Agrochemicals

Using Negishi coupling to link the 2,6-dichlorobenzyl moiety to base-sensitive heterocyclic electrophiles, bypassing the protodeboronation and basic conditions required by equivalent Suzuki-Miyaura couplings[1].

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2